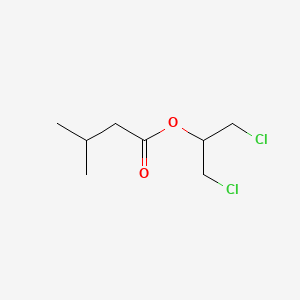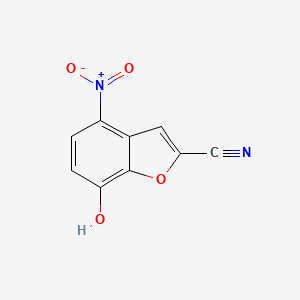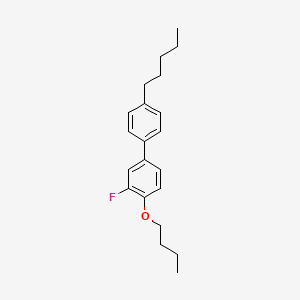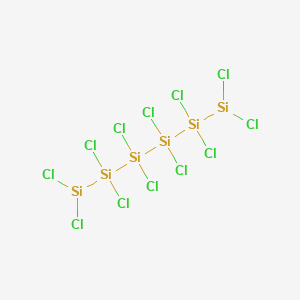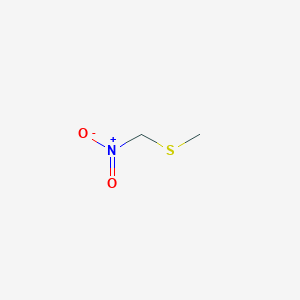
(Methylsulfanyl)(nitro)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methylsulfanyl)(nitro)methane is an organic compound characterized by the presence of both a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a methane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of heterogeneous catalysts in continuous flow reactors can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
(Methylsulfanyl)(nitro)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methylsulfanyl chloride.
Addition: Electrophiles such as halogens or acids.
Major Products Formed
Reduction: Formation of (Methylsulfanyl)(amino)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products with electrophiles.
科学研究应用
(Methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (Methylsulfanyl)(nitro)methane involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
相似化合物的比较
Similar Compounds
Nitromethane: Similar in structure but lacks the methylsulfanyl group.
Methylsulfanylpropane: Contains a methylsulfanyl group but lacks the nitro group.
Nitroethane: Similar nitro group but different alkyl chain length.
Uniqueness
(Methylsulfanyl)(nitro)methane is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
属性
CAS 编号 |
88096-62-2 |
|---|---|
分子式 |
C2H5NO2S |
分子量 |
107.13 g/mol |
IUPAC 名称 |
methylsulfanyl(nitro)methane |
InChI |
InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3 |
InChI 键 |
OQGQGHLUWZBICX-UHFFFAOYSA-N |
规范 SMILES |
CSC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


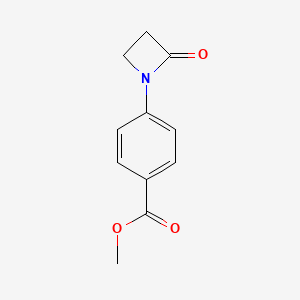
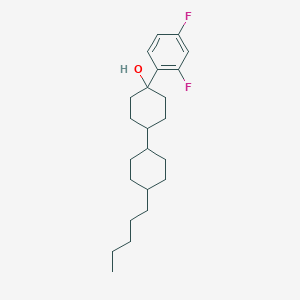
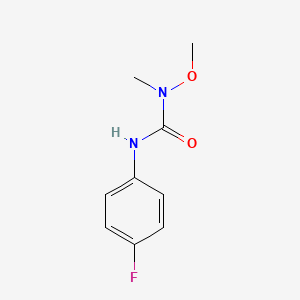
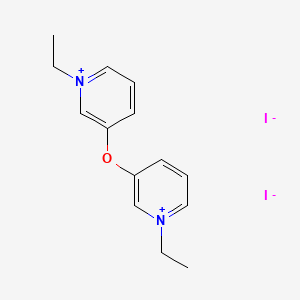
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
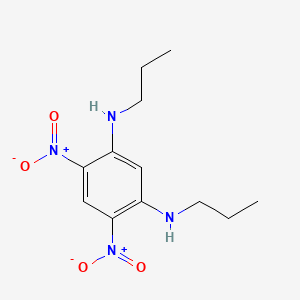

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
